molecular formula C9H11O4- B1603814 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid CAS No. 56124-48-2

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid

Cat. No. B1603814
CAS RN: 56124-48-2
M. Wt: 183.18 g/mol
InChI Key: MYYLMIDEMAPSGH-UHFFFAOYSA-M
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Description

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C9H12O4 . It has a molecular weight of 184.19 g/mol . The IUPAC name for this compound is 6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid .


Molecular Structure Analysis

The InChI string for 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11) . The Canonical SMILES for this compound is COC(=O)C1CC=CCC1C(=O)O .


Physical And Chemical Properties Analysis

The boiling point of 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid is predicted to be 306.5±42.0 °C . The density is predicted to be 1.231±0.06 g/cm3 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 3 .

Scientific Research Applications

Enzymatic Synthesis

  • The compound has been used in the enzymatic synthesis process. Goswami and Kissick (2009) demonstrated an efficient process for synthesizing (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid by Candida antarctica lipase-catalyzed desymmetrization (Goswami & Kissick, 2009).

Organic Synthesis

  • Borisov, Kamanina, and Velikorodov (2007) utilized a derivative of 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid in the Nenitzescu synthesis of carbamate indole derivatives (Borisov, Kamanina, & Velikorodov, 2007).

Biocatalysis

  • Meissner et al. (2018) explored the biocatalytic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-1-(methoxycarbonyl)cyclohex-4-ene-2-carboxylic acid, which is an important intermediate in the synthesis of biologically active molecules (Meissner et al., 2018).

Crystal Structure Analysis

  • Li (2011) studied the crystal structure of a related compound, Cyclohexanaminium 3,4,5,6-tetrachloro-2-(methoxycarbonyl)benzoate, providing insights into the molecular configuration and bonding patterns (Li, 2011).

Antimicrobial Studies

  • Mayekar et al. (2010) synthesized and characterized cyclohexenone derivatives for antimicrobial study, including derivatives of 6-methoxy-2-naphthaldehyde, which are structurally related to 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid (Mayekar et al., 2010).

Enantioselective Synthesis

  • Uozumi, Yasoshima, Miyachi, and Nagai (2001) demonstrated the asymmetric methanolysis of meso cyclic carboxylic anhydrides to produce enantioselective derivatives, including (1S,2R)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid (Uozumi, Yasoshima, Miyachi, & Nagai, 2001).

properties

IUPAC Name

6-methoxycarbonylcyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYLMIDEMAPSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953230
Record name 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid

CAS RN

88335-93-7, 31139-03-4
Record name 6-Methoxycarbonyl-3-cyclohexene-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088335937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC292899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Methoxycarbonyl)cyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SO Tomer, HP Soni - New Journal of Chemistry, 2022 - pubs.rsc.org
In the present work, the molecular framework of quinidine was modified at the methoxy functional group of the C6′ carbon of the quinoline moiety with a long-chain carboxylic acid …
Number of citations: 0 pubs.rsc.org

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